Bisphenol A bis(2,3-dihydroxypropyl) ether

Catalog No.
S563887
CAS No.
5581-32-8
M.F
C21H28O6
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A bis(2,3-dihydroxypropyl) ether

CAS Number

5581-32-8

Product Name

Bisphenol A bis(2,3-dihydroxypropyl) ether

IUPAC Name

3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3

InChI Key

NISVZEWKUNUGQQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O

Synonyms

3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis-1,2-propanediol; 3,3’-[Isopropylidenebis(p-phenyleneoxy)]di-1,2-propanediol; 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane; BADGE.2H2O; BADGETOL;

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O

The exact mass of the compound Bisphenol A bis(2,3-dihydroxypropyl) ether is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisphenol A bis(2,3-dihydroxypropyl) ether (CAS: 5581-32-8) is a specialized aromatic alcohol used as a monomer, chain extender, or cross-linking agent in polymer synthesis. Structurally, it is the di-hydrolyzed derivative of Bisphenol A diglycidyl ether (BADGE), featuring a rigid bisphenol A core flanked by two dihydroxypropyl ether groups. This configuration provides four hydroxyl (-OH) groups—two primary and two secondary—making it a tetrafunctional polyol. This key feature allows for the creation of highly cross-linked polymer networks, which is a primary differentiator for its use in performance-driven polyurethane, polyester, and modified epoxy resin systems.

Direct substitution of Bisphenol A bis(2,3-dihydroxypropyl) ether with common analogs fails due to fundamental differences in reactive groups and functionality, leading to incompatible processing and divergent material properties. Substituting with Bisphenol A diglycidyl ether (BADGE) replaces four hydroxyl groups with two epoxide rings, requiring entirely different curing chemistry and resulting in a less densely cross-linked polyether network. Using simpler aliphatic polyols like glycerol or 1,4-butanediol sacrifices the rigid aromatic core, significantly reducing the thermal stability and glass transition temperature (Tg) of the final polymer. Finally, using standard difunctional bisphenol A diols (e.g., ethoxylated BPA) provides the aromatic core but only two hydroxyl groups, making it impossible to achieve the high cross-link density required for rigid thermoset applications where this tetrafunctional monomer excels.

Maintains High Glass Transition Temperature (Tg) in Modified Epoxy Vitrimer Systems

When used as a hydroxyl-donating additive in an epoxy-anhydride vitrimer network, Bisphenol A bis(2,3-dihydroxypropyl) ether (referred to as DHEBA in the study) maintains the system's thermal performance, unlike common aliphatic polyols. A reference epoxy vitrimer exhibited a glass transition temperature (Tg) of 115 °C. Modification with DHEBA resulted in a polymer with a slightly increased Tg of 116 °C. In contrast, when the same base system was modified with glycerol, a common triol, the Tg was significantly depressed to 102 °C.

Evidence DimensionGlass Transition Temperature (Tg) by DMA
Target Compound Data116 °C (in modified epoxy vitrimer)
Comparator Or BaselineGlycerol (in modified epoxy vitrimer): 102 °C. Reference (unmodified) vitrimer: 115 °C.
Quantified DifferencePrevents the 13 °C drop in Tg observed when using glycerol as the hydroxyl source.
ConditionsEpoxy-anhydride vitrimer network (DGEBA/glutaric anhydride) modified with the respective polyol.

This demonstrates the compound's ability to increase hydroxyl functionality in a formulation without the plasticizing penalty that compromises the thermal performance of the final material.

Superior Thermal Stability for High-Temperature Polymer Processing

Thermogravimetric analysis (TGA) shows that Bisphenol A bis(2,3-dihydroxypropyl) ether (DHEBA) possesses high intrinsic thermal stability, making it suitable for polymer synthesis and processing at elevated temperatures. The compound is stable up to nearly 400 °C. For comparison, the simple, commodity polyol glycerol completely evaporates below 250 °C under the same TGA conditions.

Evidence DimensionThermal Decomposition/Evaporation Onset
Target Compound DataStable up to ~400 °C
Comparator Or BaselineGlycerol: Complete evaporation below 250 °C
Quantified DifferenceOffers an expanded thermal processing window of at least 150 °C compared to glycerol.
ConditionsThermogravimetric analysis (TGA) under inert atmosphere.

For producing high-performance polymers, superior thermal stability of the precursor prevents degradation during melt processing or curing, ensuring consistent and reproducible material properties.

Enables High Cross-link Density in Polyurethanes via Tetrafunctionality

The defining structural feature of this molecule is its four hydroxyl groups, which enables its function as a tetrafunctional cross-linker in polyurethane systems. In contrast, standard aromatic polyols derived from Bisphenol A, such as its ethoxylated or propoxylated forms, are difunctional. The use of a tetrafunctional polyol inherently leads to a higher cross-link density in the resulting polyurethane network compared to difunctional alternatives. This structural difference translates directly to increased hardness, rigidity, and chemical resistance in the cured material.

Evidence DimensionReactive Functionality
Target Compound Data4 hydroxyl groups per molecule
Comparator Or BaselineStandard ethoxylated/propoxylated Bisphenol A polyols: 2 hydroxyl groups per molecule
Quantified Difference2x increase in reactive sites per molecule for network formation.
ConditionsPolyurethane synthesis via reaction with diisocyanates.

For applications requiring high stiffness and robust chemical resistance, such as industrial coatings or composites, this compound's tetrafunctionality provides a structural capability that difunctional diols cannot achieve.

Precursor for High-Tg, Rigid Polyurethane Foams and Elastomers

As a tetrafunctional polyol, this compound is the right choice for synthesizing highly cross-linked polyurethane networks. Its use is indicated where the final material requires high stiffness, dimensional stability, and thermal resistance, properties that cannot be achieved with difunctional diols.

Reactive Modifier to Enhance Thermal Performance of Epoxy Resins

The compound can be incorporated into epoxy formulations to increase hydroxyl concentration for creating advanced networks like vitrimers. Evidence shows it achieves this without depressing the glass transition temperature, a common drawback of simpler polyols, thus preserving the material's performance at elevated temperatures.

Monomer for High-Temperature Resistant Coatings and Composites

The high intrinsic thermal stability of the monomer itself makes it a suitable building block for polymers intended for high-temperature applications. Its stability ensures it can withstand aggressive processing conditions without degradation, leading to more reliable and robust final parts.

XLogP3

2.1

Other CAS

5581-32-8

Wikipedia

Bis-HPPP

Dates

Last modified: 08-15-2023

Explore Compound Types